Methylprednisolone hemisuccinate (MPHS) is a synthetic glucocorticoid prodrug. [] It is classified as a corticosteroid and is commonly used in scientific research to induce immunosuppression in animal models. [] MPHS serves as a water-soluble derivative of methylprednisolone (MP), the active form of the drug. [, ] This solubility facilitates its administration through various routes, including intravenous and intramuscular injection. [, , ] It plays a crucial role in research exploring the effects of corticosteroids on various biological processes and disease models. [, , , , ]
Methylprednisolone hemisuccinate belongs to the class of corticosteroids, specifically categorized as a small molecule drug. Its chemical formula is , with an average molecular weight of approximately 474.55 g/mol. The compound is also known by other names such as methylprednisolone hydrogen succinate and methylprednisolone succinate .
The synthesis of methylprednisolone hemisuccinate typically involves an esterification reaction between methylprednisolone and succinic anhydride. The process can be summarized in the following steps:
This method has been shown to achieve high yields (over 115%) and product purity exceeding 99% .
The molecular structure of methylprednisolone hemisuccinate can be characterized by its specific stereochemistry and functional groups. The compound features a steroid backbone typical of corticosteroids, with hydroxyl groups and a succinate ester moiety that enhances its solubility.
The structure includes multiple chiral centers contributing to its biological activity and specificity .
Methylprednisolone hemisuccinate undergoes various chemical reactions that are significant for its pharmacological properties:
These reactions are crucial for understanding both the stability and bioactivity of the compound in therapeutic contexts .
Methylprednisolone hemisuccinate exerts its therapeutic effects primarily through its action as a glucocorticoid receptor agonist. Upon administration:
The pharmacodynamics of methylprednisolone hemisuccinate are similar to those of other corticosteroids but are enhanced by its water solubility which facilitates rapid distribution in the body .
Methylprednisolone hemisuccinate has a wide range of applications in medical practice:
Its versatility makes it a critical component in various therapeutic protocols across multiple medical disciplines .
Methylprednisolone hemisuccinate (CAS 2921-57-5) is a semi-synthetic glucocorticoid ester prodrug derived from methylprednisolone. Its systematic IUPAC name is 11β,17α,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(3-carboxypropanoate), reflecting its C21 esterification with succinic acid [8] [9]. The molecular formula is C26H34O8, with a molecular weight of 474.54 g/mol [8]. The structure retains the Δ1-4, 3-keto, and 11β-hydroxy groups of the parent methylprednisolone, while the 21-hydroxyl group is esterified via a hemisuccinate linker. This esterification introduces a carboxylic acid moiety, enabling salt formation (e.g., sodium salt) for improved aqueous solubility [4] [9]. Key spectral identifiers include UV absorption at 243 nm (characteristic of Δ1-4-3-keto conjugation) and distinctive IR stretches at 1720 cm−1 (ester C=O) and 1710 cm−1 (acid C=O) [8].
Table 1: Structural Identifiers of Methylprednisolone Hemisuccinate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 2921-57-5 |
Molecular Formula | C26H34O8 |
Molecular Weight | 474.54 g/mol |
IUPAC Name | 11β,17α,21-Trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(3-carboxypropanoate) |
Key Functional Groups | Δ1-4-3-ketone, 11β-hydroxy, C21 hemisuccinate ester |
Spectral Signatures | UV: λmax 243 nm; IR: 1720 cm−1, 1710 cm−1 |
The synthesis of methylprednisolone hemisuccinate involves multi-step chemical modifications starting from steroid precursors. A key patent (CN101230084A) details a route commencing with 11β,17α,21-trihydroxy-6-methylenepregn-4-ene-3,20-dione:
Alternative routes may involve direct esterification of pre-formed methylprednisolone. Critical process impurities include 6α-epimers and C17 or C11 esters, necessitating rigorous purification [5]. The esterification mechanism is a nucleophilic acyl substitution, where the 21-oxygen attacks the carbonyl carbon of succinic anhydride, forming a tetrahedral intermediate that collapses to release the hemiester carboxylic acid [8].
Methylprednisolone hemisuccinate exhibits poor aqueous solubility (practically insoluble in water) but dissolves in dilute alkali hydroxides due to ionization of its terminal carboxylic acid (pKa ≈4.29) [8]. It shows slight solubility in polar organic solvents like ethanol and acetone [8] [9]. These properties necessitate salt formation (typically sodium) for injectable formulations.
Stability challenges arise from:
Formulation strategies include:
Methylprednisolone hemisuccinate differs significantly from other esters in pharmacology and physicochemical behavior:
Table 2: Comparison of Key Methylprednisolone Esters
Property | Hemisuccinate | Phosphate | Acetate |
---|---|---|---|
Aqueous Solubility | Low (soluble as sodium salt) | High (>500 mg/mL) | Very low |
Activation Mechanism | Esterase hydrolysis | Phosphatase hydrolysis | Esterase hydrolysis |
Conversion Rate to MP | Slower (Tmax MP: 30–60 min) | Rapid (Tmax MP: <15 min) | Slow (local depot) |
Renal Excretion Unchanged | High (14.7%) | Low (1.7%) | Minimal |
Primary Use | IV/IM delivery | IV/IM rapid action | Intra-articular depot |
The hemisuccinate’s slower conversion profile may be advantageous in prolonged therapies but necessitates higher doses for acute effects compared to phosphate [4] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: